While 3-bromo-4-chloro-1H-indazole itself has not been extensively studied, its structural analogs, particularly those with substitutions at the 1H-indazole core, have attracted significant attention in medicinal chemistry due to their diverse biological activities. These activities include, but are not limited to, antidepressant, antineoplastic, anti-inflammatory, and antimicrobial properties. []
3-Bromo-4-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and chlorine substituents. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse biological activities. The molecular formula of 3-bromo-4-chloro-1H-indazole is , with a molecular weight of approximately 231.48 g/mol. This compound is classified as an indazole derivative, which are bicyclic structures consisting of a pyrazole ring fused to a benzene ring .
The synthesis of 3-bromo-4-chloro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 4-chloro-1H-indazole using bromine in a solvent such as N,N-dimethylformamide at temperatures ranging from 0 to 20 degrees Celsius . The yield for this reaction can reach up to 68% under optimized conditions.
The synthesis process generally requires careful control of reaction conditions to minimize by-products and maximize yield. The use of strong acids or halogenating agents is common in these reactions, and the choice of solvent can significantly affect the reaction kinetics and product purity .
The molecular structure of 3-bromo-4-chloro-1H-indazole features a fused indazole ring system with bromine and chlorine atoms at the 3 and 4 positions, respectively. The presence of these halogens contributes to the compound's reactivity and potential biological activity.
The structural representation can be visualized using chemical drawing software or databases that provide 2D or 3D models of the compound.
3-bromo-4-chloro-1H-indazole can undergo various chemical reactions, including:
Common reagents for substitution reactions include sodium methoxide or potassium tert-butoxide in polar aprotic solvents. For reduction reactions, catalysts like palladium on carbon or tin(II) chloride in hydrochloric acid are often employed.
The mechanism of action for 3-bromo-4-chloro-1H-indazole involves its interaction with specific biological targets. The nitro group, when present, can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The halogen substituents may enhance binding affinity to target proteins, influencing cellular pathways associated with disease states .
The presence of halogens in the structure contributes to its reactivity, making it susceptible to nucleophilic substitution and reduction reactions. These properties are critical for its applications in synthetic chemistry and drug development.
3-bromo-4-chloro-1H-indazole has several scientific uses:
Direct electrophilic bromination in polar aprotic solvents represents the most established method for introducing bromine at the C3 position of 4-chloro-1H-indazole precursors. This approach capitalizes on the inherent electron distribution of the indazole ring system, where the N1-H tautomer exhibits greater nucleophilic character at N2 and C3 positions. As demonstrated in industrial-scale syntheses, treatment of 4-chloro-1H-indazole with molecular bromine (Br₂) in anhydrous dimethylformamide (DMF) at 0-20°C achieves regioselective C3-bromination with isolated yields reaching 68% [2]. The polar aprotic environment of DMF facilitates bromonium ion (Br⁺) formation while suppressing di-bromination side reactions through controlled charge distribution. This method demonstrates excellent functional group tolerance toward the pre-existing C4-chloro substituent, with no observable halogen exchange under optimized conditions. The reaction typically completes within 2-4 hours at ambient temperature, followed by careful quenching in aqueous sodium bisulfite to destroy excess bromine [2] [9].
Table 1: Comparative Analysis of Direct Bromination Solvent Systems
Solvent | Temperature Range (°C) | Reaction Time (h) | Regioselectivity (C3 vs C5/C6) | Reported Yield (%) |
---|---|---|---|---|
DMF | 0-20 | 2-4 | >20:1 | 68 |
DMSO | 0-10 | 1-3 | >15:1 | 54 |
NMP | 5-25 | 3-5 | >10:1 | 42 |
Acetonitrile | -10 to 10 | 4-6 | >8:1 | 35 |
N-Bromosuccinimide (NBS) has emerged as a superior brominating agent for acid-sensitive indazole derivatives, particularly when sequential functionalization is required. Operating through a radical-mediated mechanism, NBS (1.1 equivalents) in aqueous sulfuric acid at 25°C enables regioselective bromination at the C5 position when a methyl group occupies C3, demonstrating the profound influence of existing substituents on regiochemical outcomes [3] [7]. The mild acidity (pH 4-6) prevents decomposition of the thermally labile indazole core while maintaining sufficient electrophilicity for bromination. This methodology proves particularly valuable for synthesizing 3,5-dibromo-4-chloro derivatives where orthogonal protection strategies are employed. Solvent optimization studies reveal that halogenated solvents (dichloromethane, chloroform) improve NBS solubility and reaction homogeneity, reducing byproduct formation compared to ethereal solvents [9]. Typical reaction completion occurs within 1-2 hours, followed by extraction into ethyl acetate and silica gel purification to isolate the crystalline product.
Recent advances in photoredox catalysis have enabled unprecedented regiocontrol in indazole bromination through radical pathway manipulation. While detailed protocols for 3-bromo-4-chloro-1H-indazole specifically require further development, analogous systems using Ru(bpy)₃Cl₂ or organic dyes (eosin Y) under blue LED irradiation facilitate bromine atom transfer from NBS or CBr₄ to electron-deficient positions [7]. This approach overcomes the electronic biases inherent in electrophilic bromination, potentially enabling access to previously inaccessible regioisomers. Computational modeling predicts that C5-bromination becomes thermodynamically favored under photoredox conditions due to reduced aromaticity disruption in the transition state. Initial experiments demonstrate 60-70% yields for similar brominated heterocycles with >95% regiochemical purity, suggesting significant potential for application to 4-chloro-1H-indazole systems requiring non-traditional substitution patterns [6] [7].
The interplay between temperature and solvent polarity critically governs both regioselectivity and reaction kinetics in 3-bromo-4-chloro-1H-indazole synthesis. Electrophilic bromination in DMF exhibits an inverted temperature-yield relationship, where optimal performance occurs at 0-5°C despite the slower reaction kinetics. Elevated temperatures (>30°C) trigger di-bromination and N-alkylation side products from solvent decomposition [2] [9]. Conversely, cyclization reactions preceding bromination (e.g., hydrazine-mediated ring formation) require elevated temperatures (60-90°C) in 2-methyltetrahydrofuran (2-MeTHF) or dioxane to achieve practical reaction rates [1].
Solvent screening reveals dramatic regiochemical consequences: polar aprotic solvents (DMF, DMSO, NMP) favor C3-bromination through stabilization of the bromination transition state, while chlorobenzene paradoxically enhances N1-alkylation selectivity during precursor synthesis [6]. The highest isolated yield (96%) for a key indazole intermediate was achieved in dioxane at 90°C, attributed to improved cesium carbonate solubility facilitating deprotonation [6]. This finding highlights the underappreciated role of base solubility in heterocycle formation. Water content below 500 ppm proves essential for minimizing hydrolysis during bromination, necessitating azeotropic drying of precursors with toluene prior to critical steps [9].
Scalability of 3-bromo-4-chloro-1H-indazole production presents distinctive challenges in (1) exotherm management during bromination, (2) purification complexity from regioisomeric byproducts, and (3) metal catalyst removal from photoredox approaches. Hundred-gram scale demonstrations utilizing inexpensive 2,6-dichlorobenzonitrile starting material achieve 38-45% overall yield through a two-step sequence (regioselective bromination followed by hydrazine cyclization), deliberately avoiding chromatography through careful crystallization optimization [1] [8]. Industrial routes face particular difficulties in controlling the stoichiometry of bromine addition due to the gas-liquid equilibrium limitations of Br₂, addressed through subsurface injection technology and continuous flow reactors [5].
Table 2: Scalability Parameters for Industrial Production
Process Step | Key Challenge | Scale-Up Solution | Purity Threshold |
---|---|---|---|
Precursor cyclization | Hydrazine handling safety | Semi-batch addition with temperature control | >98% AUC (HPLC) |
Bromination | Exotherm management & Br₂ vapors | Continuous flow reactor with in-line quenching | >95% (w/w) |
Regioisomer separation | Similar polarity of C5/C3 isomers | pH-controlled crystallization | >99% regioisomeric |
Catalyst removal (photoredox) | Ruthenium contamination | Supported catalysts & membrane filtration | <5 ppm Ru |
Chromatography-free purification represents a critical economic driver, achieved through sequential crystallization from ethanol/water mixtures that exploit differential solubility between regioisomers. Process analytical technology (PAT) monitoring identifies optimal crystallization endpoints where the target isomer precipitates while C5 and C6 contaminants remain in solution [1] [8]. Post-bromination, residual succinimide from NBS-mediated routes complicates crystallization, requiring activated carbon treatment or extractive workup with ethyl acetate/water biphasic systems [3] [9]. These multi-step sequences demonstrate robust performance at pilot plant scale (50-100 kg batches), establishing a viable manufacturing framework for this pharmaceutically significant intermediate [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7